Chlorosyl
Description
Nomenclature and Definitional Contexts of Chlorosyl
The nomenclature surrounding "this compound" can be complex and requires careful definition. Primarily, "this compound" is used to describe the neutral free radical, ClO, and the corresponding cation, ClO⁺. In systematic nomenclature, compounds containing the ClO group can be named using "this compound" as a prefix, as seen in this compound fluoride (B91410) (FClO).
A potential point of confusion arises from older literature where "chlorine monoxide" was used to refer to dichlorine monoxide (Cl₂O). researchgate.net However, in modern chemical terminology, "chlorine monoxide" is the name for the ClO radical. nih.gov This distinction is critical for accurately interpreting historical and contemporary chemical literature. The term "chloryl" (referring to the ClO₂⁺ cation) should also be distinguished from this compound.
Diverse Chemical Forms Encompassed by the Term "this compound"
The term "this compound" primarily encompasses two distinct chemical forms: the this compound radical and the this compound cation.
This compound Radical (ClO) : This is a neutral molecule with the chemical formula ClO. nih.gov As a radical, it possesses an unpaired electron, which makes it highly reactive. It is an important intermediate in various chemical reactions, most notably in atmospheric chemistry, where it plays a significant role in the catalytic destruction of ozone. nih.govrsc.org The ClO radical has been the subject of extensive spectroscopic and kinetic studies to understand its behavior and impact.
This compound Cation (ClO⁺) : The this compound cation is a positively charged ion with the formula ClO⁺. It is a more elusive species than the radical and is typically observed in the gas phase or in superacid media. Its high reactivity makes it challenging to study, but its existence and properties have been inferred from mass spectrometry and theoretical calculations. The synthesis of stable salts containing the related chloryl cation (ClO₂⁺), such as [ClO₂]⁺[SbF₆]⁻, has provided insights into the chemistry of these types of chlorine-oxygen cations.
Historical Perspectives on the Study of this compound Compounds and Radicals
The study of this compound species is intrinsically linked to the broader history of chlorine chemistry and the development of techniques to study short-lived reactive intermediates.
The story begins with the synthesis of related chlorine oxides. In 1834, Antoine Jérôme Balard, who also co-determined its composition with Joseph Louis Gay-Lussac, first synthesized dichlorine monoxide (Cl₂O). researchgate.net For a considerable time, this compound was often referred to as chlorine monoxide. researchgate.net
The ability to study transient species like the this compound radical (ClO) was revolutionized by the development of flash photolysis in the mid-20th century by R. G. W. Norrish and George Porter. nih.govrsc.org This technique allowed for the generation of high concentrations of short-lived radicals and their subsequent spectroscopic observation. In 1950, Porter published a seminal paper on flash photolysis, laying the groundwork for studying free radicals. A subsequent 1953 paper by Porter and F. J. Wright on the photochemical reaction between chlorine and oxygen was a key step in observing and understanding the ClO radical. These studies revealed that the photolysis of dichlorine monoxide proceeds through a radical mechanism involving the ClO radical as a key intermediate. researchgate.net
Further detailed kinetic studies on the ClO radical were carried out in the following decades. For instance, a 1962 study investigated the reaction kinetics of the ClO radical in a flow system, detecting it via its ultraviolet absorption spectrum. rsc.org The significance of the this compound radical grew immensely with the discovery of its role in stratospheric ozone depletion in the 1970s. nih.govrsc.org This led to a surge in research on its atmospheric chemistry.
The history of the this compound cation (ClO⁺) is less clearly documented in terms of a definitive first synthesis. Its observation has been primarily through gas-phase techniques like mass spectrometry. The synthesis and characterization of the related chloryl cation (ClO₂⁺) by researchers such as Karl O. Christe, who prepared stable salts like [ClO₂]⁺[SbF₆]⁻, provided a basis for understanding the stability and reactivity of such chlorine-oxygen cations.
Detailed Research Findings
The following tables summarize key research findings for the this compound radical and related compounds.
Table 1: Spectroscopic and Physicochemical Properties of the this compound Radical (ClO)
| Property | Value | Reference(s) |
|---|---|---|
| Molecular Formula | ClO | nih.gov |
| Molar Mass | 51.45 g/mol | |
| Appearance | (Exists as a radical) | |
| Electronic Transition | A²Π ← X²Π | nih.gov |
| UV Absorption Maximum | ~257.7 nm | rsc.org |
| Extinction Coefficient at 257.7 nm | (1.36 ± 0.04) × 10⁶ cm² mol⁻¹ | rsc.org |
Table 2: Properties of Dichlorine Monoxide (Cl₂O)
| Property | Value | Reference(s) |
|---|---|---|
| IUPAC Name | Oxygen dichloride | researchgate.net |
| Molecular Formula | Cl₂O | researchgate.net |
| Molar Mass | 86.9054 g/mol | researchgate.net |
| Appearance | Brownish-yellow gas | researchgate.net |
| Melting Point | -120.6 °C | researchgate.net |
| Boiling Point | 2.0 °C | researchgate.net |
| Molecular Geometry | Bent | researchgate.net |
Compound Index
Table 3: List of Chemical Compounds Mentioned
| Compound Name | Chemical Formula |
|---|---|
| This compound radical | ClO |
| This compound cation | ClO⁺ |
| Dichlorine monoxide | Cl₂O |
| This compound fluoride | FClO |
| Chloryl cation | ClO₂⁺ |
| Chloryl hexafluoroantimonate | [ClO₂]⁺[SbF₆]⁻ |
| Ozone | O₃ |
| Oxygen | O₂ |
| Chlorine | Cl₂ |
| Sodium | Na |
| Silver | Ag |
| Zinc | Zn |
| Carbon dioxide | CO₂ |
| Nitric oxide | NO |
| Nitrogen dioxide | NO₂ |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
hypochlorous acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/ClHO/c1-2/h2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWPPOHNGKGFGJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
OCl | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
HClO, ClHO | |
| Record name | hypochlorous acid | |
| Source | Wikipedia | |
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| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3036737 | |
| Record name | Hypochlorous acid | |
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Molecular Weight |
52.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Found only in aqueous solution; Greenish-yellow liquid; [Merck Index] Very unstable; [Hawley] Decomposes exothermically to HCl and O2; [Ullmann], Solid | |
| Record name | Hypochlorous acid | |
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CAS No. |
7790-92-3, 14380-61-1 | |
| Record name | Hypochlorous acid | |
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| Record name | Hypochlorous acid | |
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| Record name | HYPOCHLOROUS ACID | |
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Other Chlorosyl Compounds and Ions Research
Chlorosyl Chloride (ClClO) Investigations
This compound chloride, with the chemical formula ClClO, is a subject of scientific inquiry, particularly in the realm of thermochemistry.
Thermochemical data for this compound chloride in the gaseous state have been precisely determined. According to the Active Thermochemical Tables (ATcT), the standard enthalpy of formation for gaseous ClClO has been established through a comprehensive thermochemical network. anl.govanl.gov These values are crucial for understanding the stability and reactivity of the molecule.
| Parameter | Value | Uncertainty | Units |
|---|---|---|---|
| ΔfH°(298.15 K) | 133.2 | ± 1.4 | kJ/mol |
| ΔfH°(0 K) | 134.5 | ± 1.4 | kJ/mol |
Data sourced from the Argonne National Laboratory's Active Thermochemical Tables. anl.gov
In addition to the neutral molecule, the enthalpy of formation for the corresponding cation, the this compound chloride cation ([ClClO]⁺), has also been determined. anl.gov
This compound Ion (ClO⁺) Contexts
The this compound ion (ClO⁺) is the cationic form of the this compound radical.
The nomenclature for chlorine oxides and related species is guided by the International Union of Pure and Applied Chemistry (IUPAC). The term "this compound" is used to denote the •ClO radical. qmul.ac.uk This name is derived from replacing the "-o" ending of a substituent prefix name with "-yl". qmul.ac.uk It is also used for the substituent group -ClO. qmul.ac.uk Following standard chemical naming conventions for ions, where a cation is named after its corresponding neutral counterpart, ClO⁺ is referred to as the this compound cation. pressbooks.pub This systematic approach ensures clarity in identifying different chemical species. iupac.orglibretexts.org
This compound Nitrite (ClNO₃)
This compound nitrite, more commonly known as chlorine nitrate (ClONO₂), is an important atmospheric gas found in the stratosphere. anl.gov It plays a significant role as a reservoir species, sequestering both reactive chlorine and nitrogen compounds, thereby influencing ozone depletion cycles. anl.gov
The compound can be synthesized through several reactions, including the reaction of dichlorine monoxide with dinitrogen pentoxide at 0 °C. anl.gov
| Property | Value |
|---|---|
| Chemical Formula | ClNO₃ |
| Molar Mass | 97.46 g/mol anl.gov |
| Density | 1.65 g/cm³ anl.gov |
| Melting Point | -101 °C anl.gov |
| IUPAC Name | This compound nitrite anl.gov |
| Synonyms | Chlorine nitrate, Nitryl hypochlorite (B82951) anl.govqmul.ac.uk |
Data sourced from Wikipedia and PubChem. anl.govanl.govqmul.ac.uk
Advanced Methodologies and Future Research Directions
Advancements in High-Resolution Spectroscopy for Transient Species
High-resolution spectroscopy is a cornerstone for the detailed characterization of short-lived molecules like the chlorosyl radical. These techniques provide precise information on molecular structure, electronic states, and energy levels, which are crucial for atmospheric modeling and understanding chemical reactivity.
Recent advancements have enabled highly detailed spectral analysis of the ClO radical. For instance, high-resolution Fourier Transform Infrared (FTIR) spectroscopy has been instrumental in characterizing the infrared spectrum of ClO. A significant study measured approximately 830 individual spectral lines of the ClO radical, leading to the determination of key spectroscopic parameters. nih.gov This level of detail is vital for accurately detecting and quantifying ClO in the Earth's stratosphere, where it plays a significant role in ozone depletion. nih.gov
Another powerful technique is matrix isolation spectroscopy, which allows for the study of reactive species by trapping them in an inert solid matrix at very low temperatures. This method has been used to study the vibrational wavenumbers and electronic transitions of ClO radicals isolated in neon or oxygen matrices. researchgate.netresearchgate.net These studies have provided strong evidence for the existence of a long-lived electronically excited state of ClO, which has important implications for its atmospheric chemistry. researchgate.netresearchgate.net
The following table summarizes key spectroscopic data for the this compound radical obtained through these advanced techniques.
| Spectroscopic Parameter | Value | Technique | Reference |
| Total Band Strength (Sv) | 13.11 ± 1 cm-2 atm-1 | FTIR Spectroscopy | nih.gov |
| First Herman-Wallis Coefficient (α) | 0.00412 ± 0.00062 | FTIR Spectroscopy | nih.gov |
| Vibrational Wavenumbers | Slightly affected compared to gas phase | Matrix Isolation Spectroscopy | researchgate.netresearchgate.net |
| Electronic Transitions | Slightly affected compared to gas phase | Matrix Isolation Spectroscopy | researchgate.netresearchgate.net |
Computational Approaches for Elucidating Reaction Mechanisms
Computational chemistry has become an indispensable tool for unraveling the complex reaction mechanisms involving transient species like the this compound radical. Theoretical calculations provide insights into reaction pathways, transition states, and kinetics that are often difficult or impossible to obtain through experiments alone.
Density Functional Theory (DFT) and other high-level ab initio methods are frequently employed to study the reactions of ClO. For example, the ClO-initiated oxidation reaction of the hydrochlorofluorocarbon (HCFC) degradation product, CFCl2CH2O2, has been investigated using DFT. These studies have elucidated the dominant reaction pathways on the singlet potential energy surface, showing that the addition of the oxygen atom of ClO to the terminal oxygen of CFCl2CH2O2 is the most favorable initial step. ucsc.edu Such computational insights are critical for understanding the atmospheric fate of HCFCs and their environmental impact. ucsc.edu
Furthermore, computational studies have been crucial in determining the kinetics of key atmospheric reactions involving ClO. For example, the reactions of ClO with atomic oxygen and nitric oxide have been studied, and their rapid reaction rates have been quantified. magtech.com.cn These kinetic parameters are essential inputs for atmospheric chemical models.
The following table presents a selection of reaction mechanisms and kinetic data for the this compound radical elucidated through computational studies.
| Reaction | Computational Method | Key Findings | Reference |
| ClO + CFCl2CH2O2 | DFT, RRKM Theory | Dominant pathway is the addition of the O atom of ClO to the terminal O of the peroxy radical, followed by dissociation. | ucsc.edu |
| O + ClO | Flow System Kinetics | Rapid reaction leading to the formation of O2 and Cl. | magtech.com.cn |
| NO + ClO | Flow System Kinetics | Rapid reaction leading to the formation of NO2 and Cl. | magtech.com.cn |
Development of Novel Synthetic Routes for Reactive this compound Compounds
The high reactivity of the this compound radical makes the synthesis of stable compounds containing the this compound moiety a significant challenge. Traditional synthetic methods are often not applicable to such transient species. Consequently, research in this area focuses on the in situ generation of ClO for subsequent reactions or the synthesis of precursors that can release ClO under specific conditions.
Novel synthetic strategies often involve radical chemistry. For instance, the development of methods for generating alkoxy radicals via photoredox catalysis could potentially be adapted for the generation of this compound radicals or their adducts. nih.gov These methods allow for the formation of highly energetic radical intermediates under mild conditions. nih.gov
Another approach could involve the design of molecules where the this compound group is stabilized through coordination with a metal center or encapsulation within a supramolecular structure. While direct synthesis of stable "this compound compounds" remains a frontier in synthetic chemistry, the development of controlled radical generation methods holds promise for harnessing the reactivity of ClO in a more predictable and selective manner.
Integration of Experimental and Theoretical Data for Comprehensive Understanding
A comprehensive understanding of the this compound radical and its chemistry can only be achieved through the close integration of experimental and theoretical data. This synergistic approach allows for the validation of theoretical models against experimental benchmarks and the interpretation of experimental results with the aid of computational insights.
A prime example of this integrated approach is the study of the related chlorine peroxy radical (ClOO). mdpi.com In this research, high-level ab initio calculations were used to predict the geometry and Cl-O bond dissociation energy of ClOO. mdpi.com These theoretical predictions were then compared with semi-experimentally determined values, showing remarkable agreement. mdpi.com This successful integration of theory and experiment provides a high degree of confidence in the determined properties of this reactive species.
Future research on the this compound radical will undoubtedly rely on this integrated approach. For example, high-resolution spectroscopic data can be used to refine the potential energy surfaces calculated by theoretical methods. In turn, these refined theoretical models can be used to predict the outcomes of unobserved reactions, guiding future experimental investigations.
The following table showcases the comparison of theoretical and experimental data for the related ClOO radical, illustrating the power of an integrated approach.
| Parameter | Theoretical Value (CCSDT(Q)/CBS) | Experimental Value | Reference |
| re(ClO) | 2.082 Å | 2.084(1) Å | mdpi.com |
| re(OO) | 1.208 Å | 1.206(2) Å | mdpi.com |
| θe(ClOO) | 115.4° | 115.4(1)° | mdpi.com |
| Cl-O Bond Dissociation Energy | 4.77 kcal mol-1 | 4.69 ± 0.10 kcal mol-1 | mdpi.com |
Potential for Novel this compound-Based Chemical Applications (Excluding Prohibited Areas)
While the most well-known role of the this compound radical is in atmospheric chemistry, its high reactivity also suggests potential for novel chemical applications in controlled environments. The ability of ClO to act as a potent oxidizing agent and a source of chlorine atoms could be harnessed for various synthetic and environmental purposes.
One potential application is in the selective degradation of environmental pollutants. The chlorine oxide radical has been shown to be effective in the degradation of antibiotic resistance genes during UV/chlorine water treatment. researchgate.net The ClO radical was found to selectively attack guanine and thymine bases in DNA, leading to the breakdown of these genetic materials. researchgate.net This suggests that processes designed to generate ClO in situ could be developed for advanced water purification and the remediation of biologically active contaminants.
In the realm of chemical synthesis, the controlled reaction of ClO with organic substrates could provide novel pathways for the synthesis of chlorinated compounds. The high reactivity of ClO could enable chlorination reactions that are not possible with conventional reagents. However, significant challenges remain in controlling the selectivity of these reactions due to the radical's high and often indiscriminate reactivity. Future research in this area will likely focus on the development of catalytic systems that can direct the reactivity of the this compound radical towards specific chemical transformations.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for generating high-purity chlorosyl radicals (ClO) in laboratory settings, and how can their purity be verified?
- Methodological Answer : this compound radicals are typically synthesized via gas-phase reactions, such as the UV photolysis of ClO₂ or the reaction of chlorine atoms with ozone. For purity verification, use Fourier-transform infrared spectroscopy (FTIR) to identify ClO-specific vibrational bands (e.g., 850–950 cm⁻¹) . Mass spectrometry (MS) can confirm molecular weight and isotopic patterns, while electron paramagnetic resonance (EPR) detects unpaired electrons characteristic of radicals .
Q. Which spectroscopic techniques are most effective for characterizing this compound compounds, and what are their key spectral signatures?
- Methodological Answer :
- FTIR : ClO exhibits asymmetric stretching vibrations at ~850–950 cm⁻¹.
- Raman Spectroscopy : Polarizability changes in Cl-O bonds produce peaks at 450–550 cm⁻¹.
- UV-Vis : Electronic transitions in ClO yield absorption bands at 250–300 nm.
Calibration with reference spectra from databases (e.g., NIST) is critical for accurate assignment .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in reported thermochemical data for this compound fluoride (ClO-F) decomposition pathways?
- Methodological Answer : Contradictions in thermochemical data (e.g., ΔHf values) arise from differences in experimental conditions (pressure, temperature) or detection limits. Design controlled mass spectrometry experiments with isotopically labeled ClO-F to track decomposition products (e.g., ClF vs. ClO). Compare results with computational models (e.g., CCSD(T)) to validate energetics .
| Study | ΔHf (ClO-F) (kJ/mol) | Method |
|---|---|---|
| Alekseev et al. (1983) | -54.3 ± 2.1 | Mass spectrometry |
| Meyer & Kass (2010) | -49.8 ± 3.0 | Gas-phase acidity measurements |
Q. What computational methods are recommended for modeling this compound reaction kinetics, and how do they compare to experimental data?
- Methodological Answer : High-level ab initio methods (e.g., CCSD(T)/CBS) are preferred for calculating activation energies and transition states. For larger systems, hybrid QM/MM approaches balance accuracy and computational cost. Validate models by comparing computed rate constants with laser-induced fluorescence (LIF) or cavity ring-down spectroscopy (CRDS) data .
Q. How can researchers address discrepancies between theoretical predictions and experimental observations in this compound-mediated oxidation mechanisms?
- Methodological Answer : Discrepancies often stem from unaccounted solvent effects or competing pathways. Use microkinetic modeling to integrate experimental rate data with theoretical predictions. For gas-phase studies, employ crossed molecular beam experiments to isolate elementary steps .
Q. What protocols ensure reproducibility in this compound radical trapping experiments?
- Methodological Answer :
- Trapping Agents : Use spin traps like DMPO (5,5-dimethyl-1-pyrroline N-oxide) in aqueous systems, analyzed via EPR.
- Environmental Control : Conduct experiments under inert atmosphere (Ar/N₂) to prevent radical quenching by O₂.
- Temperature : Maintain cryogenic conditions (77 K) for stabilization .
Q. What strategies reconcile conflicting data on this compound's role in atmospheric ozone depletion?
- Methodological Answer : Lab-field discrepancies may arise from competing reactions (e.g., ClO + NO₂ → ClONO₂). Use flow tube reactors to simulate stratospheric conditions (low pressure, 200–220 K). Validate with isotopic labeling (³⁶ClO) and satellite-based FTIR measurements .
Methodological Best Practices
- Data Contradiction Analysis : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize unresolved questions. For example, conflicting thermochemical data should be re-evaluated using peer-reviewed protocols from Analytical Chemistry .
- Experimental Documentation : Follow Reviews in Analytical Chemistry guidelines: provide raw spectral data, calibration curves, and error margins in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
